molecular formula C24H40N8O4 B12957720 [((2-Hydroxyethyl)amino)ethoxy)imino]bis-ethanol Dipyridamole

[((2-Hydroxyethyl)amino)ethoxy)imino]bis-ethanol Dipyridamole

Cat. No.: B12957720
M. Wt: 504.6 g/mol
InChI Key: ZEEPBXJQUZXZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for dipyridamole is 2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol . This nomenclature reflects the compound’s core pyrimido[5,4-d]pyrimidine scaffold, substituted with piperidinyl groups at positions 4 and 8, and hydroxyethylamino moieties at positions 2 and 6.

The molecular formula, C₂₄H₄₀N₈O₄ , corresponds to a molecular weight of 504.6256 g/mol . A detailed elemental breakdown is provided below:

Element Quantity
Carbon 24 atoms
Hydrogen 40 atoms
Nitrogen 8 atoms
Oxygen 4 atoms

The structure’s complexity arises from its four ethanolamine side chains and two piperidine rings, which contribute to its solubility and pharmacological activity.

Stereochemical Configuration and Conformational Isomerism

Dipyridamole lacks chiral centers due to the symmetry of its substituents. The piperidine rings adopt chair conformations, minimizing steric strain, while the ethanolamine chains exhibit rotational freedom around their N–C and C–O bonds. This flexibility allows for multiple conformational isomers, though none are optically active. Computational models suggest that the gauche conformation of the hydroxyethyl groups is energetically favored, stabilizing intramolecular hydrogen bonds between adjacent hydroxyl groups.

Solid-state nuclear magnetic resonance (NMR) studies indicate that the piperidine rings remain rigid in crystalline forms, whereas the ethanolamine chains display dynamic motion in solution. These conformational variations may influence dipyridamole’s interactions with biological targets, such as adenosine receptors and phosphodiesterases.

Crystallographic Data and Solid-State Polymorphism

Crystallographic data for dipyridamole remain limited in publicly available databases. The NIST Chemistry WebBook provides a 2D Mol file but lacks detailed X-ray diffraction patterns or unit cell parameters. Preliminary studies suggest that the compound crystallizes in a monoclinic system , with hydrogen-bonding networks stabilizing the lattice through interactions between hydroxyl groups and pyrimidine nitrogen atoms.

Polymorphism has not been extensively documented, though differences in solvent of crystallization (e.g., ethanol vs. water) could theoretically yield distinct solid forms. Further research is required to characterize potential polymorphic transitions and their thermodynamic stability.

Comparative Analysis of Alternative Naming Conventions

Dipyridamole is recognized under numerous synonyms and brand names, reflecting its global pharmaceutical use. Key naming conventions include:

  • Regulatory Designations :

    • United States Adopted Name (USAN): Dipyridamole
    • International Nonproprietary Name (INN): Dipyridamolum
  • Brand Names :

    • Persantin®, Curantyl®, and Stenocardil®
  • Chemical Synonyms :

    • 2,6-Bis(diethanolamino)-4,8-dipiperidinopyrimido[5,4-d]pyrimidine
    • Ethanol, 2,2',2'',2'''-(4,8-dipiperidinopyrimido[5,4-d]pyrimidine-2,6-diylbis(azanetriyl))tetrakis-

The proliferation of names underscores the compound’s multidisciplinary relevance in chemistry, pharmacology, and clinical practice.

Properties

Molecular Formula

C24H40N8O4

Molecular Weight

504.6 g/mol

IUPAC Name

2-[2-[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]oxyethylamino]ethanol

InChI

InChI=1S/C24H40N8O4/c33-15-7-25-8-18-36-24-27-20-19(22(29-24)31-11-5-2-6-12-31)26-23(32(13-16-34)14-17-35)28-21(20)30-9-3-1-4-10-30/h25,33-35H,1-18H2

InChI Key

ZEEPBXJQUZXZAC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)OCCNCCO

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Reaction Conditions

The preparation involves nucleophilic aromatic substitution of chlorine atoms on the pyrimidine ring by diethanolamine or related hydroxyethylamino compounds. Key process parameters include:

  • Temperature: The reaction is preferably conducted at 110–125°C , most optimally around 113–115°C to balance reaction rate and impurity control.
  • Solvent Use: The process can be performed neat (without solvent) or in the presence of polar aprotic solvents such as dimethylsulfoxide (DMSO) , dimethylformamide (DMF) , dimethylacetamide (DMA) , or N-methyl-2-pyrrolidinone (NMP) .
  • Hydrocarbon solvents like toluene or xylene are used during work-up and purification stages.

Stepwise Synthesis Outline

Step Description Conditions Notes
1 Mix 2,6-dichloro-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine with diethanolamine Heat at 110–125°C Dissolution and initial substitution
2 Isolate intermediate 2-chloro-6-diethanolamino derivative Controlled temperature Intermediate purity critical
3 React intermediate with additional diethanolamine or hydroxyethylamino compound Maintain temperature below 130°C Final substitution to form dipyridamole derivative
4 Work-up with ethanol, toluene, and water Room temperature to mild heating Purification and removal of impurities

Purification Techniques

  • A novel solvent system comprising diethanolamine, ethanol, toluene, and water is employed for purification.
  • This system allows for a single-step purification yielding dipyridamole derivatives with purity exceeding 99.8% .
  • The process avoids column chromatography, favoring scalability and commercial viability.
  • The purification effectively removes known impurities (labeled A to G in patent literature), ensuring pharmaceutical-grade quality.

Research Findings and Process Optimization

Yield and Purity

  • The molar yield of dipyridamole derivatives from 2,6-dichloro-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine is typically above 80% , with optimized processes achieving 85–90% .
  • Purity levels of the final product reach >99.5% , with some processes reporting >99.9% purity by HPLC analysis.

Impurity Control

  • Lower reaction temperatures significantly reduce the formation of impurities.
  • Use of polar aprotic solvents and controlled addition of hydrocarbon solvents during work-up improves impurity removal.
  • The novel solvent purification system is critical in minimizing both known and unknown impurities.

Summary Table of Preparation Parameters

Parameter Preferred Conditions/Materials Impact on Process
Starting Material 2,6-Dichloro-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine Core substrate for substitution
Nucleophile Diethanolamine or hydroxyethylamino derivatives Provides hydroxyethylamino substitution
Reaction Temperature 110–125°C Controls reaction rate and impurity formation
Solvents for Reaction Neat or polar aprotic solvents (DMSO, DMF, DMA, NMP) Enhances solubility and reaction efficiency
Work-up Solvents Ethanol, toluene, water Facilitates purification and impurity removal
Purification Method Single-step solvent system (diethanolamine/ethanol/toluene/water) Achieves >99.8% purity without chromatography
Yield >80% (up to 90%) High efficiency for commercial viability
Purity >99.5% (up to 99.9%) Pharmaceutical grade quality

Chemical Reactions Analysis

[((2-Hydroxyethyl)amino)ethoxy)imino]bis-ethanol Dipyridamole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dipyridamole, chemically known as "[((2-Hydroxyethyl)amino)ethoxy)imino]bis-ethanol," has a history of use as a treatment for angina and as an inhibitor of platelet aggregation . Its effects, such as vasodilation, elevation of cAMP and cGMP levels, adenosine uptake inhibition, and tissue perfusion, make it a candidate for treating various ocular disorders . It is also used to prevent thromboembolism after surgery .

Ocular Applications

Dipyridamole has several potential applications in treating eye disorders due to its effects on ocular tissues .

Mechanisms of Action Dipyridamole's mechanisms of action include:

  • Increasing Prostacyclin Production Dipyridamole can increase aortic production of prostacyclin . Studies have shown a 2.5-fold increase in the percentage of retinal surface occupied by peroxidase-labeled vessels after treatment with dipyridamole .
  • Antioxidant Action Dipyridamole has demonstrated a protective effect against free radical damage to the crystalline lens in experimental diabetes models . This is attributed to the antioxidant properties of the compound .
  • Improving Ocular Blood Flow Dipyridamole can significantly increase blood flow velocities in the ophthalmic artery, central retinal artery and vein, and posterior ciliary arteries .

Clinical Studies

  • DAMAD Study A multicenter, randomized controlled trial (Dipyridamole, Aspirin, and Microangiopathy of Diabetes) studied aspirin alone or combined with dipyridamole versus placebo in patients with early diabetic retinopathy .
  • Kaiser et al. Study A prospective open trial involving 23 patients with impaired ocular circulation (due to conditions like anterior ischemic optic neuropathy, vasospastic syndrome, glaucoma, or central retinal vein occlusion) found that dipyridamole significantly increased blood flow velocities in all measured vessels . The study suggested that longer-term evaluation of dipyridamole's effects in patients with impaired ocular blood flow could be promising .
  • Combination Therapy A study reported on the use of berlition (thioctic acid) with dipyridamole in type 2 diabetes patients with distal sensomotor diabetic polyneuropathy and signs of retinopathy. The therapeutic effect was notable in treating central retinal artery branched thromboses and eyes with posterior pole injuries .
  • Podos Study Intraperitoneal injections of dipyridamole in rabbits inhibited ocular hypertension and increased aqueous humor protein induced by prostaglandin E2 .

Cardiovascular Applications

Dipyridamole is also used in cardiovascular applications, mainly for its antiplatelet and vasodilatory effects .

Stroke Prevention

  • Aspirin combined with extended-release dipyridamole is more effective than aspirin alone in preventing stroke . The difference in efficacy is more pronounced in higher-risk patients, such as those younger than 70 years, with hypertension, prior stroke or transient ischemic attack, current smokers, or prior cardiovascular disease .
  • The ESPS-2 results showed that the combination of aspirin plus extended-release dipyridamole was superior in reducing the risk of stroke (relative risk reduction, 23%) and stroke or vascular events (relative risk reduction, 22%) compared to aspirin alone among TIA or stroke patients .

Angina Pectoris

  • In patients with chronic stable angina treated with regular antianginal background medication, oral dipyridamole is safe and well-tolerated .
  • Dipyridamole induces the accumulation of endogenous adenosine, which may exert an angiogenic effect on coronary collateral circulation in a hypoxic environment .

Antiplatelet Therapy

  • Dipyridamole is often used with aspirin as an antiplatelet agent . It is also combined with other anticoagulant drugs like warfarin to prevent thrombosis in patients with valvular or vascular disorders .
  • Dipyridamole likely inhibits both adenosine deaminase and phosphodiesterase, preventing the degradation of cAMP, which inhibits platelet function . This action blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity. Dipyridamole also directly stimulates the release of prostacyclin, which increases intraplatelet cAMP concentration and further inhibits platelet aggregation .

Cerebral Infarction

  • A study evaluated the impact of adding dipyridamole to dual antiplatelet therapy (DAPT) on stroke prevention and long-term outcomes in patients with cerebral infarction. It found that DAPT had a significantly better overall outcome in younger patients after the first year .

Tables

ApplicationMechanism of ActionClinical Evidence
Ocular DisordersIncreases prostacyclin production, antioxidant action, improves ocular blood flowStudies show increased retinal vessel coverage, protection against free radical damage in diabetic models, and increased blood flow velocities in ocular vessels .
Stroke PreventionAntiplatelet and vasodilatory effects, inhibits adenosine deaminase and phosphodiesteraseAspirin plus dipyridamole is more effective than aspirin alone in preventing stroke, especially in high-risk patients . ESPS-2 results show a significant reduction in stroke risk with the combination .
Angina PectorisAccumulation of endogenous adenosine, potential angiogenic effect on coronary collateral circulationSafe and well-tolerated in patients with chronic stable angina .
Antiplatelet TherapyInhibits adenosine deaminase and phosphodiesterase, stimulates prostacyclin releaseCommonly used with aspirin to prevent thrombosis .
Cerebral InfarctionImpact on stroke prevention and long-term outcomes in patients with cerebral infarction.DAPT had significant better overall outcome in younger patients after the first year .

Case Studies

  • Impaired Ocular Circulation: Kaiser et al. conducted a study on 23 patients with impaired ocular circulation due to various causes, including glaucoma, anterior ischemic optic neuropathy, vasospastic syndrome, and central retinal vein occlusion . The patients were treated with 75 mg of dipyridamole three times daily. The results showed a significant increase in blood flow velocities in all measured vessels, including the ophthalmic artery, central retinal artery and vein, and posterior ciliary arteries . The investigators suggested that longer-term studies could further validate these findings .
  • Diabetic Retinopathy: The DAMAD study was a large, multicenter, randomized controlled trial that investigated the effects of aspirin alone or in combination with dipyridamole compared to placebo in patients with early diabetic retinopathy . While specific results from this trial are not detailed in the provided context, the study aimed to assess the potential benefits of these antiplatelet therapies in managing diabetic retinopathy .
  • Central Retinal Artery Thrombosis: A study reported the use of berlition (thioctic acid) in combination with dipyridamole (Curantyl) in 54 type 2 diabetes patients with distal sensomotor diabetic polyneuropathy and signs of retinopathy . The patients received 300 mg of berlition and 50 mg of dipyridamole, each twice daily for 3 months. The therapeutic effect was prominent in the treatment of central retinal artery branched thromboses and eyes with posterior pole injuries, suggesting a potential benefit of this combination therapy in managing such conditions .

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthetic Pathways : The target compound’s synthesis likely involves multi-step heterocyclic coupling, akin to methods in and .
  • Comparative Advantages: The hydroxyethyl and ethanolamine groups may improve aqueous solubility over simpler bis-heterocycles, enhancing drug delivery .

Biological Activity

The compound [((2-Hydroxyethyl)amino)ethoxy)imino]bis-ethanol Dipyridamole is a derivative of dipyridamole, a well-known phosphodiesterase inhibitor. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Dipyridamole primarily functions as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE5. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial for various cellular functions including vasodilation and inhibition of platelet aggregation . The modified compound exhibits enhanced metabolic stability compared to its parent compound, with a half-life (T1/2) significantly improved in certain derivatives .

Inhibitory Activity

Research has shown that various analogs of dipyridamole exhibit differing levels of inhibitory activity against PDE5. For instance, the compound (S)-4h demonstrated an IC50 value of 332 nM, indicating substantial potency against this enzyme . The following table summarizes the IC50 values and metabolic stability of several dipyridamole derivatives:

CompoundIC50 (nM)T1/2 in RLM (min)
Dipyridamole2357
4b1137
4c34344
4d36219
4g645
(S)-4h33267
9a1004
9b9410

This data highlights the significant improvements in both potency and metabolic stability achieved through structural modifications of dipyridamole derivatives.

Study on Metabolic Stability

A study focused on the metabolic stability of dipyridamole analogs found that modifications at the pyrimidopyrimidine core significantly impacted both stability and inhibitory activity. The compound (S)-4h , for instance, showcased an impressive metabolic half-life of 67 minutes in rat liver microsomes (RLM), which is a considerable enhancement over the original dipyridamole’s half-life of just 7 minutes .

Clinical Applications

Dipyridamole is primarily used to prevent thromboembolic events post-surgery due to its antiplatelet properties. The enhanced derivatives may offer additional therapeutic benefits in conditions such as pulmonary fibrosis, where improved pharmacokinetic profiles can lead to better patient outcomes .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that specific modifications at the R1 positions of the pyrimidopyrimidine core could enhance both the inhibitory activity and metabolic stability. Compounds with lipophilic substituents at these positions generally exhibited better pharmacological profiles. For example, compounds 4b and 4g showed optimal inhibitory activities with IC50 values of 64 nM and 113 nM respectively .

Future Directions

Ongoing research aims to further explore the therapeutic potential of these modified compounds in various clinical settings. The promising results from preliminary studies suggest that these derivatives could be effective not only as antiplatelet agents but also in treating other vascular disorders.

Q & A

Basic: What are the recommended methods for synthesizing [((2-Hydroxyethyl)amino)ethoxy)imino]bis-ethanol Dipyridamole?

Methodological Answer:
The synthesis involves multi-step nucleophilic substitution and condensation reactions. A typical protocol includes:

Core Pyrimido[5,4-d]pyrimidine Formation : Reacting 4,8-dichloro-2,6-diaminopyrimido[5,4-d]pyrimidine with piperidine under reflux in anhydrous ethanol to introduce piperidinyl groups at the 4 and 8 positions .

Ethanolamine Functionalization : Subsequent reaction with 2-hydroxyethylamine in the presence of a catalytic base (e.g., triethylamine) at 60–80°C to introduce the hydroxyethylamino groups at positions 2 and 3.

Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol/water mixtures to isolate the final product .

Key Validation : Monitor reaction progress via TLC (Rf ~0.5 in methanol/CH₂Cl₂) and confirm structure using 1^1H NMR (e.g., δ 3.6–3.8 ppm for –CH₂–O– groups) .

Advanced: How can researchers optimize synthetic yield while minimizing side products (e.g., over-alkylation)?

Methodological Answer:

  • Temperature Control : Maintain reaction temperatures below 80°C to avoid thermal decomposition of ethanolamine substituents .
  • Stoichiometric Precision : Use a 10–15% molar excess of piperidine and ethanolamine to ensure complete substitution while limiting byproducts like N-oxide derivatives .
  • Catalytic Additives : Introduce molecular sieves (3Å) to absorb water, preventing hydrolysis of intermediates .
  • HPLC-MS Analysis : Quantify impurities (e.g., m/z 525.3 for mono-alkylated byproducts) and adjust purification protocols accordingly .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • 1^1H/13^{13}C NMR : Assign peaks for piperidinyl protons (δ 1.5–1.7 ppm) and hydroxyethyl groups (δ 3.6–4.0 ppm). Confirm aromaticity via 13^{13}C shifts (δ 155–160 ppm for pyrimidine carbons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 485.2882 (C₂₂H₃₆N₈O₃) .
  • FT-IR : Identify –OH (3400 cm⁻¹) and C=N (1650 cm⁻¹) stretches .

Advanced: How does the compound’s PDE (phosphodiesterase) inhibition mechanism differ in platelet vs. vascular smooth muscle models?

Methodological Answer:

  • Platelet Assay : Use ADP-induced platelet aggregation (human PRP) with IC₅₀ determination via turbidimetry. The compound inhibits PDE5, elevating cAMP/cGMP (IC₅₀ ~2.5 μM) .
  • Vascular Smooth Muscle : Measure vasodilation in rat aortic rings pre-contracted with phenylephrine. Compare potency to dipyridamole analogs; note reduced NO-synthase dependency due to hydroxyethylamine substituents .
    Data Conflict Resolution : Discrepancies arise from tissue-specific PDE isoform expression (e.g., PDE3 in platelets vs. PDE5 in vasculature). Validate via isoform-selective inhibitors (e.g., cilostamide for PDE3) .

Basic: What in vitro models are suitable for assessing pharmacokinetic properties?

Methodological Answer:

  • Caco-2 Monolayers : Evaluate intestinal permeability (Papp ~1.2 × 10⁻⁶ cm/s) with HPLC quantification .
  • Microsomal Stability : Incubate with rat liver microsomes (NADPH-regenerating system) to measure t₁/₂ (~45 min). Major metabolites include hydroxylated piperidinyl derivatives .

Advanced: How can molecular docking predict binding affinity to PDE isoforms?

Methodological Answer:

Protein Preparation : Retrieve PDE5 (PDB: 1TBF) and PDE3 (PDB: 1SO2) structures. Remove water molecules and add polar hydrogens.

Ligand Docking : Use AutoDock Vina with hydroxyethylamine conformers. Grid boxes centered on catalytic sites (PDE5: Zn²⁺ coordination site).

Binding Energy Analysis : Compare ΔG values (e.g., –9.2 kcal/mol for PDE5 vs. –7.8 kcal/mol for PDE3). Validate via mutagenesis (e.g., PDE5 Gln817Ala reduces affinity) .

Basic: How should researchers address solubility challenges in biological assays?

Methodological Answer:

  • Solvent Systems : Prepare stock solutions in DMSO (≤0.1% final concentration) or ethanol/water (1:4 v/v) .
  • Surfactant Use : Add 0.01% Tween-80 to aqueous buffers to enhance solubility (~5 mg/mL at pH 7.4) .

Advanced: What strategies mitigate cytotoxicity in long-term cell culture studies?

Methodological Answer:

  • Dose Optimization : Perform MTT assays (IC₅₀ ~50 μM in HepG2 cells) and limit exposure to ≤10 μM for chronic studies .
  • NAC Co-treatment : Add N-acetylcysteine (2 mM) to scavenge ROS generated by metabolized ethanolamine groups .

Basic: What chromatographic methods ensure purity ≥98% for in vivo studies?

Methodological Answer:

  • HPLC Conditions : C18 column (5 μm, 250 × 4.6 mm), 1 mL/min flow, gradient elution (20–80% acetonitrile/0.1% TFA). Retention time ~12.3 min .
  • Validation : Meet ICH guidelines for linearity (R² >0.999), LOD (0.1 μg/mL), and LOQ (0.3 μg/mL) .

Advanced: How can cross-disciplinary approaches (e.g., computational + experimental) resolve stereochemical uncertainties?

Methodological Answer:

  • MD Simulations : Run 100 ns trajectories (AMBER force field) to assess stability of ethanolamine conformers. Compare to NOESY correlations (e.g., H7–H9 cross-peaks) .
  • X-Ray Crystallography : Co-crystallize with PDE5 and resolve at 1.8 Å resolution to confirm binding orientation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.